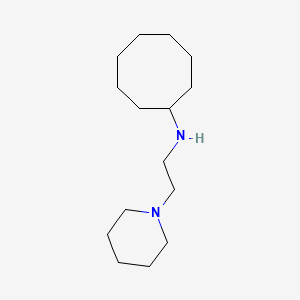

N-(2-piperidin-1-ylethyl)cyclooctanamine

Description

Properties

IUPAC Name |

N-(2-piperidin-1-ylethyl)cyclooctanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-2-5-9-15(10-6-3-1)16-11-14-17-12-7-4-8-13-17/h15-16H,1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCDHOPTNIAIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NCCN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperidin-1-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclooctanone with piperidine using sodium borohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-piperidin-1-ylethyl)cyclooctanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-piperidin-1-ylethyl)cyclooctanamine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding biological pathways .

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their pharmacological activities, including anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of N-(2-piperidin-1-ylethyl)cyclooctanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-piperidin-1-ylethyl)cyclooctanamine with compounds sharing cycloalkylamine or piperidine-ethylamine motifs, as derived from the evidence.

Structural Features

Key Observations :

- The piperidine-ethyl group in the target compound introduces a secondary amine, enhancing basicity compared to methyl-substituted analogs like N-methylcyclooctanamine .

- Chloroindole derivatives (5i, 7c) exhibit aromatic substituents that may improve binding to hydrophobic pockets in biological targets, unlike the purely aliphatic target compound .

- The Schiff base analog () replaces the cyclooctane with a bromophenyl group, enabling conjugation-dependent bioactivity (e.g., antimicrobial effects) .

Key Observations :

- Cyclooctanamine derivatives generally exhibit moderate yields (30–34%), suggesting challenges in steric hindrance during alkylation or amination steps .

- The target compound’s synthesis would likely require similar strategies, but the absence of aromatic substituents might improve yield by reducing steric or electronic complications.

Physicochemical Properties

NMR Data Comparison :

- This compound : Expected signals for cyclooctane protons (1.5–1.7 ppm) and piperidine N–CH2 groups (~2.5–3.0 ppm), based on analogs .

- Compound 5i : 1H NMR shows aromatic protons (7.07–8.50 ppm) and cyclooctane protons (1.62–1.92 ppm) .

- Compound 7c : Cyclooctane protons at 1.62 ppm; methylindole protons at 2.90 ppm .

HRMS Validation :

- Cyclooctanamine derivatives (e.g., 5i, 7c) show <0.002 ppm error between calculated and observed HRMS values, confirming structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.